1,4-Bis(diphenylamino)benzene
Overview
Description
1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- is a chemical compound with the molecular formula C30H24N2 and a molecular weight of 412.52 g/mol . It is also known by other names such as 1,4-Bis(diphenylamino)benzene and N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine . This compound is characterized by its white to almost white crystalline powder form .
Biochemical Analysis
Biochemical Properties
It has been used in organophotocatalytic reactions, indicating that it may interact with certain enzymes or proteins
Cellular Effects
Given its use in organophotocatalytic reactions , it may influence cellular processes related to these reactions
Molecular Mechanism
It is known to participate in organophotocatalytic reactions , suggesting it may interact with biomolecules and potentially influence enzyme activity or gene expression
Temporal Effects in Laboratory Settings
Its thermochemical properties, including heat capacities and melting temperatures, have been studied . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
Given its use in organophotocatalytic reactions , it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobenzene with diphenylamine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- often involves large-scale reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions and processes . Its unique structure allows it to participate in charge-transfer interactions, which are crucial for its applications in electronic materials .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- include:
- 1,4-Bis(diphenylamino)benzene
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-1,4-benzenediamine
Uniqueness
What sets 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- apart from similar compounds is its specific molecular structure, which imparts unique electronic properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUPGAVXNALOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065708 | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14118-16-2 | |
Record name | N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14118-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014118162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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